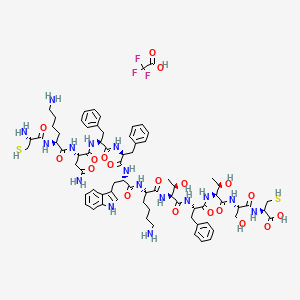

Somatostatin-14 (3-14) Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Somatostatin-14 (3-14) Trifluoroacetate is a synthetic peptide derivative of somatostatin, a naturally occurring peptide hormone. This compound has shown promising results in various scientific experiments due to its unique physical and chemical properties. Somatostatin itself is known for its role in inhibiting the release of several hormones, including growth hormone and insulin .

Métodos De Preparación

The synthesis of Somatostatin-14 (3-14) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and cleave the peptide from the resin .

Análisis De Reacciones Químicas

Somatostatin-14 (3-14) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

Somatostatin-14 (3-14) Trifluoroacetate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Employed in studies investigating the role of somatostatin in cellular signaling and neurotransmission.

Medicine: Utilized in research focused on the development of new therapeutic agents for conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.

Industry: Applied in the formulation of long-acting release (LAR) formulations for sustained drug delivery.

Mecanismo De Acción

Somatostatin-14 (3-14) Trifluoroacetate exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones by reducing intracellular cyclic AMP (cAMP) levels and modulating calcium ion influx . This leads to the inhibition of hormone secretion and cell proliferation, making it useful in treating hormone-related disorders .

Comparación Con Compuestos Similares

Somatostatin-14 (3-14) Trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. Similar compounds include:

Somatostatin-28: A longer form of somatostatin with similar inhibitory effects on hormone secretion.

Octreotide: A synthetic analog of somatostatin used clinically to treat acromegaly and neuroendocrine tumors.

Lanreotide: Another synthetic analog with a longer half-life, used for similar therapeutic purposes.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Actividad Biológica

Somatostatin-14 (3-14) trifluoroacetate is a truncated form of the somatostatin peptide, which plays a crucial role in various physiological processes. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and case studies.

Overview of Somatostatin-14

Somatostatin is a peptide hormone secreted by the hypothalamus and other tissues, primarily functioning to inhibit the secretion of several other hormones. Somatostatin-14 (SST-14) is one of its active isoforms, predominantly found in enteric neurons and peripheral nerves. SST-14's primary roles include:

- Inhibition of Hormonal Secretion : SST-14 inhibits growth hormone, thyroid-stimulating hormone, insulin, glucagon, and various gastrointestinal hormones.

- Regulation of Neurotransmission : It modulates neurotransmitter release in the central nervous system and peripheral nervous system.

- Potential Role in Amyloid Formation : Research indicates that SST-14 can form amyloid fibrils under certain conditions, which may have implications for neurodegenerative diseases.

SST-14 exerts its biological effects primarily through specific receptors known as somatostatin receptors (SSTRs). The binding of SST-14 to these receptors leads to:

- Inhibition of Adenylate Cyclase : This reduces cyclic AMP (cAMP) levels, thereby decreasing the secretion of hormones like ACTH from pituitary cells .

- Modulation of Calcium Channels : SST-14 influences calcium influx in cells, which is critical for hormone secretion processes.

- Downregulation of Receptor Density : Prolonged exposure to SST-14 can lead to a decrease in receptor density on target cells, affecting their responsiveness to subsequent stimuli .

Table 1: Summary of Biological Activities

Case Studies and Experimental Evidence

- In Vitro Studies : In experiments using mouse AtT-20 pituitary tumor cells, SST-14 was shown to inhibit forskolin-stimulated cAMP synthesis and ACTH secretion. This effect was concentration-dependent with maximal inhibition observed at 10−8M concentrations .

- Amyloid Studies : A study demonstrated that SST-14 forms amyloid fibrils in vitro. The presence of disulfide bonds was found to influence the conformational dynamics and self-association properties of the peptide. The cyclic form exhibited different aggregation profiles compared to its noncyclic counterpart .

- Clinical Applications : SST-14 has been investigated for its potential benefits in treating gastrointestinal fistulae. Controlled studies suggest that it may significantly reduce output and time to closure when used alongside conservative treatments .

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIEPXPIRDHLF-ASWYRLASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H99F3N16O19S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1625.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.